![molecular formula C11H16FN5 B11754747 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11754747.png)
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This specific compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pyrazolylmethyl group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-fluoroethylamine under appropriate conditions to form the desired product. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its electronic properties.
Biological Studies: It serves as a tool compound in biological studies to investigate the role of pyrazole derivatives in biological systems and their potential as enzyme inhibitors or receptor modulators.
Wirkmechanismus
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological target and the context of its application.
Vergleich Mit ähnlichen Verbindungen
1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different substituents, used in various chemical applications.
4-methyl-1-phenyl-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H16FN5 |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-9-7-17(4-3-12)15-11(9)13-5-10-6-14-16(2)8-10/h6-8H,3-5H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
XPJCZZBNSGJENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


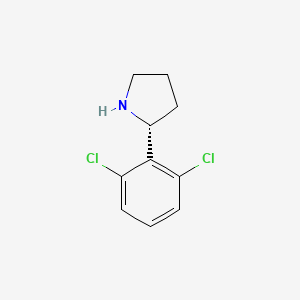
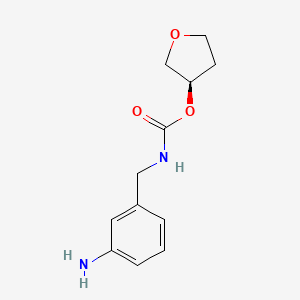
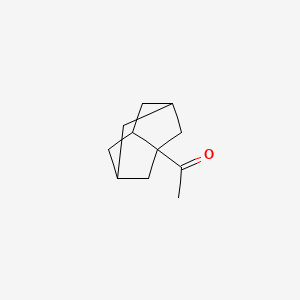
![(2S)-3-(2,4-difluorophenoxy)-2-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B11754682.png)
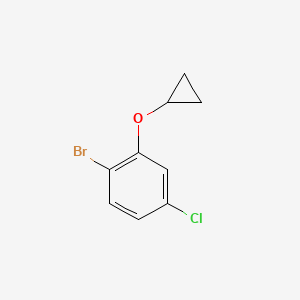
![(5-Methyl-2-[2-(piperidin-1-yl)ethoxy]phenyl)boranediol](/img/structure/B11754692.png)
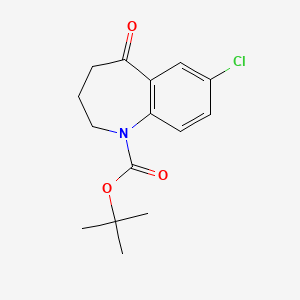
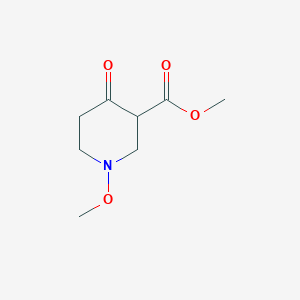
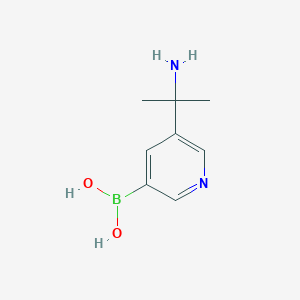

![2-(6-Chloropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11754735.png)

![[5-chloro-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B11754756.png)

